![molecular formula C13H10BrF B2822083 1-[Bromo(phenyl)methyl]-4-fluorobenzene CAS No. 365-20-8](/img/structure/B2822083.png)
1-[Bromo(phenyl)methyl]-4-fluorobenzene
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of Grignard reagents or palladium-catalyzed coupling reactions . For instance, bromobenzene can be converted to the Grignard reagent, phenylmagnesium bromide, which can be used in various reactions .
Molecular Structure Analysis
The molecular structure of “1-[Bromo(phenyl)methyl]-4-fluorobenzene” would consist of a benzene ring with a bromo(phenyl)methyl group and a fluorine atom attached . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.
Chemical Reactions Analysis
The chemical reactions of “1-[Bromo(phenyl)methyl]-4-fluorobenzene” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the bromo and fluoro substituents could influence the reactivity of the compound.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
1-[Bromo(phenyl)methyl]-4-fluorobenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules through reactions such as Heck coupling, Suzuki-Miyaura cross-coupling, and Sonogashira coupling. These reactions allow for the introduction of functional groups, making it valuable in drug discovery and materials science .
Chalcone Derivatives and Antioxidant Properties
Chalcones are a class of compounds with diverse biological activities. By incorporating the bromo-substituted chalcone derivative, researchers can explore its antioxidant potential. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this area of study significant .
Cyclopropanation Reactions
The compound can participate in cyclopropanation reactions, where it acts as a precursor for cyclopropane-containing molecules. These strained three-membered rings have applications in medicinal chemistry, agrochemicals, and natural product synthesis. Researchers can explore the reactivity of 1-[Bromo(phenyl)methyl]-4-fluorobenzene in these transformations .
Antitubercular Agents
Among the tested compounds, one derivative containing a triazole ring exhibited promising antitubercular activity. Researchers can further investigate its mechanism of action and optimize its structure for potential drug development .
Imidazole Synthesis
Imidazoles are essential heterocyclic compounds found in pharmaceuticals, agrochemicals, and materials science. Researchers have developed N-heterocyclic carbene-catalyzed protocols using bromo-substituted alkenes like 1-[Bromo(phenyl)methyl]-4-fluorobenzene to synthesize 1,2,4-trisubstituted imidazoles. These compounds have diverse applications .
Vinyl Cation Formation Studies
In the past, vinyl cations were studied by decomposing vinyl-lead triacetates. While not directly related to 1-[Bromo(phenyl)methyl]-4-fluorobenzene, understanding vinyl cation formation contributes to our knowledge of reaction mechanisms and reactive intermediates .
properties
IUPAC Name |
1-[bromo(phenyl)methyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLYJMIRXCQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bromo(phenyl)methyl]-4-fluorobenzene |
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